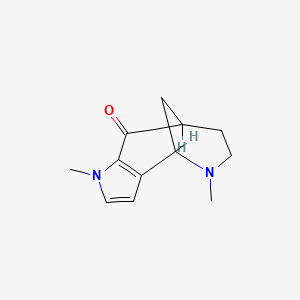

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- is a complex organic compound with the molecular formula C12H16N2O It is characterized by a unique structure that includes a methano bridge and a pyrroloazocinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloazocinone core, followed by the introduction of the methano bridge and the hexahydro modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one: Lacks the hexahydro and dimethyl modifications.

1,4,5,6,7,8-Hexahydro-1,5-dimethyl-9H-pyrrolo(3,2-c)azocin-9-one: Similar structure but without the methano bridge.

Uniqueness

The uniqueness of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs

Activité Biologique

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, commonly referred to as NSC 374354, is a heterocyclic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects and mechanisms.

- Molecular Formula : C₁₃H₁₈N₂O

- Molecular Weight : 204.27 g/mol

- CAS Number : 83348-31-6

Antimicrobial Activity

Research indicates that compounds similar to 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one exhibit notable antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against bacterial strains:

| Compound | Target Bacteria | Activity Level | IC50 (µM) |

|---|---|---|---|

| NSC 374354 | Salmonella typhi | Moderate | Not specified |

| NSC 374354 | Bacillus subtilis | Moderate to strong | Not specified |

These findings suggest that the compound may be effective in treating infections caused by these bacteria, although specific IC50 values for NSC 374354 were not detailed in the available literature.

Antiplasmodial Activity

The compound has also been investigated for its antimalarial properties. A study involving various derivatives indicated that certain structural modifications could enhance activity against Plasmodium falciparum, the causative agent of malaria. Key findings include:

- Compounds with an alkylamine group at position 4 showed increased activity.

- The most effective derivatives had EC50 values below 5 µM against the erythrocytic stage of P. falciparum.

The biological activity of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one is thought to involve interactions with specific enzymes and cellular targets. For instance:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Case Studies

-

Study on Antimalarial Activity :

- A series of synthesized derivatives were tested against both erythrocytic and hepatic stages of malaria.

- Results indicated that compounds with shorter alkyl chains at specific positions maintained higher activity levels compared to longer chains.

-

Antibacterial Screening :

- Various derivatives were evaluated for their antibacterial efficacy against Bacillus subtilis and Salmonella typhi.

- Results showed moderate to strong activity, suggesting potential use in developing new antibacterial agents.

Propriétés

Numéro CAS |

83348-31-6 |

|---|---|

Formule moléculaire |

C12H16N2O |

Poids moléculaire |

204.27 g/mol |

Nom IUPAC |

5,11-dimethyl-5,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),3-dien-7-one |

InChI |

InChI=1S/C12H16N2O/c1-13-5-3-8-7-10(13)9-4-6-14(2)11(9)12(8)15/h4,6,8,10H,3,5,7H2,1-2H3 |

Clé InChI |

DHMWBTCBYCEYBA-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC2CC1C3=C(C2=O)N(C=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.